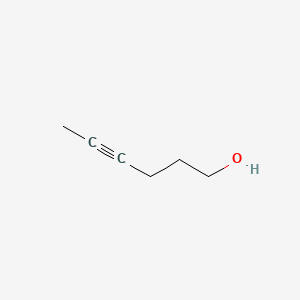

Hex-4-yn-1-ol

Description

Contextualization within Alkynol Chemistry and Chemical Space Exploration

Alkynols, such as Hex-4-yn-1-ol, are organic molecules that contain both an alkyne and an alcohol functional group. ontosight.ai The presence of these two reactive sites on a flexible hydrocarbon chain provides a platform for constructing a diverse range of molecular architectures. The specific placement of the hydroxyl group at the C-1 position and the alkyne at the C-4 position in this compound allows for regioselective reactions, enabling chemists to precisely control the outcome of their synthetic transformations. This level of control is crucial for exploring "chemical space," the vast theoretical realm of all possible molecules. By using well-defined building blocks like this compound, researchers can systematically navigate this space to discover new compounds with desired properties.

Strategic Importance in Contemporary Organic Synthesis

The dual functionality of this compound makes it a strategically important starting material in modern organic synthesis. The hydroxyl group can undergo a variety of reactions, including oxidation to aldehydes or carboxylic acids, and conversion to esters or ethers. The alkyne moiety can participate in a wealth of transformations unique to the carbon-carbon triple bond, such as hydrogenation to alkenes or alkanes, and various coupling reactions.

One of the key applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. For instance, the intramolecular cyclization of this compound derivatives can lead to the formation of furan (B31954) and pyran ring systems. Furthermore, the alkyne can be utilized in "click chemistry" reactions, a set of powerful and reliable reactions that have found broad utility in drug discovery, materials science, and bioconjugation.

A notable synthetic application is the use of protecting groups to selectively react one of the functional groups while leaving the other intact. For example, the hydroxyl group can be protected as a silyl (B83357) ether, allowing for chemical manipulation of the alkyne group. pearson.com Subsequently, the protecting group can be removed to liberate the hydroxyl group for further reactions. This strategic protection and deprotection sequence is a cornerstone of modern synthetic chemistry.

Research has also demonstrated the synthesis of more complex molecules starting from this compound. For example, it has been used as a precursor in the synthesis of 6-[3-(2-Pyridinyl)propoxy]-hex-4-yn-1-ol through a series of reactions involving n-butyl lithium and boron trifluoride etherate. prepchem.com

Interdisciplinary Research Landscape and Trajectories

The utility of this compound extends beyond traditional organic synthesis, finding applications in various interdisciplinary research areas. Its unique structure makes it a valuable tool for probing biological systems and developing new materials.

In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties. Some studies have suggested that certain compounds synthesized from this compound may exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cell lines. biosynth.com These findings, while preliminary, highlight the potential of this simple alkynol as a starting point for the development of new therapeutic agents.

The compound and its derivatives are also being explored in materials science. The rigid, linear nature of the alkyne functional group can be exploited to create highly ordered molecular assemblies, such as liquid crystals and polymers with interesting electronic and optical properties. The ability to incorporate this structural motif into larger molecules opens up possibilities for the design of novel functional materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hex-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUUMNNQQSAYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239149 | |

| Record name | Hex-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-93-8 | |

| Record name | 4-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-4-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Hex 4 Yn 1 Ol and Its Derivatives

Catalytic Hydrogenation Pathways towards Hex-4-yn-1-ol Isomers

The selective hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of fine chemicals, polymers, and pharmaceuticals. chinesechemsoc.org This process is particularly relevant for alkynols, which are precursors to important industrial products. cjcatal.com

Stereo- and Regioselective Hydrogenation Strategies

The semi-hydrogenation of alkynols to enols is a key process for producing fragrances, agrochemicals, and pharmaceuticals. cjcatal.com Palladium-based catalysts are widely used for this purpose due to their efficiency. mdpi.comrsc.org For instance, the semi-hydrogenation of 2-methyl-3-butyn-2-ol, an important intermediate for vitamin E synthesis, can achieve high selectivity (around 95%) and activity using modified palladium nanoparticles. rsc.org The reaction conditions, such as the choice of catalyst support and the use of additives, play a crucial role in determining the selectivity of the hydrogenation process. cjcatal.com

While palladium is a primary choice, other noble metals can also be used, though they often exhibit lower activity. mdpi.com Metal-free catalytic hydrogenation using common and inexpensive quaternary ammonium (B1175870) salts has also been developed, offering a more sustainable approach. nih.gov This method allows for the controlled hydrogenation of alkynes to either alkenes or alkanes under different conditions. nih.gov

| Catalyst System | Substrate | Product | Selectivity/Yield | Reference |

| Modified Pd Nanoparticles | 2-methyl-3-butyn-2-ol | Alkenol | ~95% selectivity at 99% conversion | rsc.org |

| Quaternary Ammonium Salts | Alkynes | Alkenes or Alkanes | Controllable | nih.gov |

| Pd/Al2O3 (gas phase) | Four-carbon alkynols | Alkenols | Exceptional performance | mdpi.com |

Mechanistic Elucidation of Catalytic Hydrogenation Processes

The mechanism of alkyne hydrogenation can vary depending on the catalyst system. In heterogeneous catalysis, the Horiuti-Polanyi mechanism is common, where dihydrogen first dissociates on the metal surface, followed by the stepwise addition of hydrogen atoms to the alkyne. chinesechemsoc.org In contrast, homogeneous catalysis often follows an associative mechanism, where the alkyne coordinates to the metal center first, promoting the activation of dihydrogen. chinesechemsoc.org

Recent studies on Ni(II) sites confined in zeolite have shown a homogeneous-like associative mechanism for alkyne hydrogenation. chinesechemsoc.org In this process, the alkyne molecule adsorbs to the Ni(II) site, which then triggers the dissociation of dihydrogen and subsequent hydrogenation. chinesechemsoc.org Understanding these mechanistic pathways is crucial for designing more efficient and selective catalysts. cjcatal.com For example, selectively poisoning the edge and corner sites of palladium nanoparticles has been shown to improve both activity and selectivity in the semi-hydrogenation of alkynols. rsc.org

Functional Group Interconversions Involving the Alkyne Moiety

The alkyne group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. researchgate.netmdpi.com This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is fundamental in the synthesis of natural products, polymers, and biologically active molecules. researchgate.netnih.gov The reaction tolerates various functional groups, including alcohols, making it suitable for derivatives of this compound. researchgate.net

The efficiency of the Sonogashira reaction can be influenced by the nature of the substrates and the catalytic system. High reaction rates are generally observed with phenylacetylene. researchgate.net For alk-1-ynols, the position of the hydroxyl group can affect the reaction rate, with but-3-yn-1-ol, pent-4-yn-1-ol, and hex-5-yn-1-ol showing higher reactivity than propargyl alcohol. researchgate.net Copper-free Sonogashira coupling protocols have also been developed to address the environmental concerns associated with copper. researchgate.net

| Catalyst System | Reactants | Product | Yield | Reference |

| PdCl2(PPh3)2/CuI | Aryl iodides and terminal acetylenes | Aryl-alkynes | Good to excellent | researchgate.net |

| Pd(0)/Cu(I) | Terminal alkynes and aryl halides | C(sp2)-C(sp) bond | Not specified | researchgate.net |

| PdCl2/pyrrolidine (copper-free) | Aryl iodides and terminal acetylenes | Coupled products | Good to excellent | researchgate.net |

Chemo- and Regioselective Additions to the Triple Bond

The triple bond of alkynols can undergo various addition reactions with high chemo- and regioselectivity. Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack by oxygen or nitrogen. acs.orgnih.gov For instance, the gold(I)-catalyzed hydration of terminal alkynes proceeds with complete regioselectivity. acs.org

Hydrosilylation is another important reaction, where a silicon-hydrogen bond adds across the triple bond. The regioselectivity of this reaction is influenced by the catalyst and the substituents on the alkyne. chemrxiv.org Platinum(0) catalysts have been used for the highly regioselective hydrosilylation of internal propargyl alcohols. chemrxiv.org Furthermore, iron(III) fluoride (B91410) and trifluoromethanesulfonic acid can cooperatively catalyze the reductive deoxygenation of 1-en-4-yn-3-ols to 1,4-enynes. rsc.org

Transformations at the Primary Hydroxyl Group

The primary hydroxyl group of this compound can be transformed into other functional groups, further expanding its synthetic utility. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into an ether or an ester through substitution reactions.

One notable transformation is the isomerization of hex-5-yn-1-ol to this compound, which can be achieved using potassium tert-butoxide in dimethyl sulfoxide. rsc.org This reaction proceeds in high yield and provides a straightforward route to the internal alkynol from its terminal isomer. rsc.org

Selective Oxidation and Reduction Reactions

The chemical reactivity of this compound allows for the selective oxidation of its primary alcohol or the reduction of its carbon-carbon triple bond.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. For a controlled, selective oxidation to the aldehyde, reagents like Dess-Martin periodinane (DMP) in dichloromethane (B109758) (CH2Cl2) are effective. rsc.orgrsc.org This method prevents over-oxidation to the carboxylic acid and is performed under mild conditions, which preserves the alkyne functionality. rsc.orgrsc.org Other common oxidizing agents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Reduction: The internal alkyne of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane.

Cis-Alkene Formation: Stereoselective partial hydrogenation using a "poisoned" palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), yields the corresponding (Z)- or cis-alkene. perfumerflavorist.com

Trans-Alkene Formation: Reduction with sodium metal in liquid ammonia (B1221849) produces the (E)- or trans-alkene. perfumerflavorist.com

Alkane Formation: Complete reduction of the triple bond to an alkane can be achieved through catalytic hydrogenation with hydrogen gas (H2) over a standard palladium catalyst. Lithium aluminum hydride (LiAlH4) is also a powerful reducing agent used for various reductions in related alkynol syntheses. rsc.org

A summary of selective oxidation and reduction reactions is presented below.

| Transformation | Reagent(s) | Product |

| Selective Oxidation | Dess-Martin periodinane (DMP) | Hex-4-yn-1-al |

| Cis-Reduction | H₂, Lindlar's Catalyst | (Z)-Hex-4-en-1-ol |

| Trans-Reduction | Na, liquid NH₃ | (E)-Hex-4-en-1-ol |

| Full Reduction | H₂, Pd/C | Hexan-1-ol |

Derivatization Strategies for Protection and Functionalization

Derivatization of this compound is crucial for multi-step syntheses, involving the protection of its reactive groups and the introduction of new functionalities.

Protecting Groups: To prevent unwanted side reactions, the hydroxyl group is often protected. Silyl (B83357) ethers are commonly employed due to their stability and ease of removal.

Triisopropylsilyl (TIPS): Used to protect the alcohol in syntheses starting from precursors like 3-bromopropan-1-ol. pearson.com

Tert-butyldimethylsilyl (TBS): The alcohol of the related hex-5-yn-1-ol can be protected by reacting it with TBSCl in the presence of imidazole (B134444) and DMAP.

Boc (tert-butyloxycarbonyl): This protecting group has also been noted in the synthesis of complex molecules derived from alkynols. rsc.org

Functionalization: The terminal methyl group on the alkyne can be modified, or the core structure can be elaborated through coupling reactions. A primary method for C-C bond formation is the Sonogashira coupling, which joins the alkyne with aryl or vinyl halides. This palladium-catalyzed reaction has been demonstrated effectively with the closely related pent-4-yn-1-ol, where it was coupled with various aryl iodides in the presence of a copper(I) iodide co-catalyst to produce 5-aryl-pent-4-yn-1-ols in excellent yields. rsc.org This methodology is directly applicable to creating aryl derivatives of this compound.

| Derivatization | Method/Reagent | Purpose |

| Protection | TIPS-Cl, Imidazole | Protects hydroxyl group as a silyl ether. |

| Protection | TBS-Cl, Imidazole, DMAP | Protects hydroxyl group as a silyl ether. |

| Functionalization | Sonogashira Coupling (Ar-I, PdCl₂(PPh₃)₂, CuI) | Forms C-C bond, attaching an aryl group to the alkyne. rsc.org |

Stereoselective Synthesis Approaches for this compound Derivatives

Creating chiral centers with specific stereochemistry is a key challenge in modern organic synthesis. For derivatives of this compound, both chiral auxiliary-mediated and asymmetric catalytic methods are employed.

Chiral Auxiliary-Mediated and Asymmetric Catalytic Syntheses

These methods introduce chirality to the molecule in a controlled manner.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to guide the stereochemical outcome of a subsequent reaction. For instance, Ellman's chiral auxiliary has been used in the synthesis of a derivative starting from hex-5-yn-1-ol, enabling a diastereoselective Grignard addition to an imine to create a new stereocenter.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The synthesis of chiral hexynones, which are valuable precursors, has been achieved through derivatization of a chiral Weinreb pentynamide. rsc.org Furthermore, catalytic asymmetric rearrangements using chiral copper-based catalysts like [COP-Cl]2 can produce branched allylic thiol derivatives from prochiral linear precursors. nih.gov For example, (S)-hex-1-yn-3-ol can be converted to an enantioenriched benzothioate derivative via a Mitsunobu reaction, demonstrating a pathway to chiral derivatives. nih.gov

Diastereoselective Transformations and Control of Stereochemistry

Once a stereocenter is established, subsequent reactions can be directed to form additional stereocenters with a specific spatial relationship to the first, a process known as diastereoselective synthesis.

Gold-catalyzed tandem cyclizations are powerful tools for achieving high diastereoselectivity. In a notable example, tert-butyl carbonate derivatives of hex-1-en-5-yn-3-ol undergo an efficient gold(I)-catalyzed reaction where the O-Boc group participates as a nucleophile. acs.org This process leads to the formation of highly functionalized cyclohexene-3,4-diol derivatives, controlling the stereochemistry of up to three new centers in a highly diastereoselective manner. acs.org The synthesis of propargylic 1,2-anti-diol derivatives with excellent diastereoselectivity has also been achieved by reacting α-alkoxypropargylstannanes with aldehydes. molaid.com

Cascade, One-Pot, and Multicomponent Reaction Strategies

To improve synthetic efficiency, chemists often employ cascade, one-pot, or multicomponent reactions, which combine multiple reaction steps into a single operation without isolating intermediates. lookchem.com

Cascade Reactions: These involve a series of intramolecular transformations initiated by a single event. Bismuth(III) triflate (Bi(OTf)3) catalyzes a cascade condensation between alkynols like pent-4-yn-1-ol and terminal alkynes. researchgate.net The reaction proceeds through an initial intramolecular hydroalkoxylation to form a cyclic enol ether, which is then followed by hydroalkynylation to yield propargyl cyclic ethers. researchgate.net

One-Pot Reactions: Multiple reaction steps are carried out sequentially in the same flask. A one-pot, three-step process has been developed for the diastereoselective synthesis of aminobicyclo[4.3.0]nonanes starting from pent-4-yn-1-ol. rsc.org This sequence can involve a Sonogashira coupling followed by other transformations in the same vessel. rsc.org Similarly, a one-pot Swern oxidation followed by a Horner-Wadsworth-Emmons (HWE) reaction can convert alcohols like hex-5-en-1-ol into α,β-unsaturated esters in high yield. thieme-connect.com

Multicomponent Reactions (MCRs): Three or more reactants combine in a single operation to form a product that contains portions of all starting materials. scielo.br The A3-coupling (Aldehyde-Alkyne-Amine) is a prominent example. A derivative, 6-morpholino-6-phenylthis compound, was synthesized via a multicomponent coupling of an aldehyde, an amine, and this compound. rsc.org

Below is a table summarizing these efficient strategies involving this compound or its close analogs.

| Reaction Type | Catalyst/Reagents | Starting Materials (Example) | Product Type (Example) |

| Cascade Reaction | Bi(OTf)₃ | Pent-4-yn-1-ol, Aryl Alkyne | 2-Alkynyl Tetrahydrofuran researchgate.net |

| One-Pot Reaction | 1. PdCl₂(PPh₃)₂, CuI, Ar-I2. Further reagents | Pent-4-yn-1-ol | Aminobicyclo[4.3.0]nonane derivative rsc.org |

| Multicomponent Reaction | Cu-Ni bimetallic catalyst | Phenylacetaldehyde, Morpholine, this compound | 6-Morpholino-6-phenylthis compound rsc.org |

Mechanistic Organic Chemistry of Hex 4 Yn 1 Ol Transformations

Reaction Kinetics and Thermodynamic Analysis

The kinetics and thermodynamics of reactions involving hex-4-yn-1-ol are dictated by factors such as the catalyst, solvent, and reaction conditions. While specific kinetic and thermodynamic data for this compound are not extensively documented, analysis of analogous alkynol systems provides significant insights into its reactive behavior.

Hydrogenation Reactions: The semi-hydrogenation of alkynols to alkenols is a critical process in the fine chemical industry. The reaction rate and selectivity are highly dependent on the catalyst system. For instance, in the hydrogenation of 2-hexyn-1-ol, a positional isomer of this compound, palladium-based catalysts are commonly employed. The reaction rate is influenced by the catalyst support and the presence of modifiers. A study on a 0.5% Pd-PVP/ZnO catalyst showed that the maximum hydrogenation rate for 2-hexyn-1-ol was 8.1 x 10⁻⁶ mol/s under mild conditions (40 °C, 1 atm H₂). mdpi.com The activation parameters for such reactions reveal the energy landscape; for the isomerization of hex-1-en-3-ol to (E)-hex-2-en-1-ol catalyzed by a rhenium complex, the activation enthalpy (ΔH‡) was found to be 13.3 ± 0.3 kcal/mol and the activation entropy (ΔS‡) was -14.8 ± 1.0 e.u., suggesting a highly ordered transition state. pitt.edu

Thermodynamic Considerations: Thermodynamic data helps predict the feasibility and position of equilibrium for a given transformation. For isomerization reactions, the relative stability of the isomers is key. In the base-mediated isomerization of hex-5-yn-1-ol to its internal alkyne isomer, this compound, the thermodynamic equilibrium favors the internal alkyne due to its greater substitution and stability. While specific values for this compound are scarce, the isomerization of ribulose-5P to xylulose-5P, another isomerization process, has a Gibbs free energy change (ΔG) of 3.8 kJ/mol. nist.gov Such data, even from different systems, highlights that isomerizations often involve small energy differences.

Below are representative data tables for kinetic parameters in related alkynol reactions, which offer a comparative basis for understanding this compound transformations.

Table 1: Kinetic Data for the Hydrogenation of 2-Hexyn-1-ol at 40°C Data sourced from a study on polymer-modified palladium catalysts. mdpi.com

| Catalyst | Max. Reaction Rate (mol/s) | Time to 50% Conversion (min) | cis-Alkenol Selectivity (%) at ~91% Conversion |

| 0.5% Pd-PVP/ZnO | 8.1 x 10⁻⁶ | 11 | 95.6 |

| 0.5% Pd/ZnO | 5.4 x 10⁻⁶ | 14 | 93.5 |

Table 2: Activation Parameters for Isomerization of an Allylic Alcohol Data for Ph₃SiOReO₃-catalyzed transposition of hex-1-en-3-ol. pitt.edu

| Product Isomer | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

| (E)-hex-2-en-1-ol | 13.3 ± 0.3 | -14.8 ± 1.0 |

| (Z)-hex-2-en-1-ol | 20.9 ± 0.3 | -1.7 ± 0.8 |

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways and characterizing the fleeting transition states involved in the transformations of alkynols. e3s-conferences.orgwhiterose.ac.uk These calculations provide thermodynamic and kinetic parameters that help rationalize experimental observations, such as product selectivity. e3s-conferences.org

Gold-Catalyzed Cycloisomerization: Gold(I) complexes are potent catalysts for the activation of the alkyne group in this compound towards intramolecular nucleophilic attack by the hydroxyl group. nih.gov The reaction typically proceeds through a 5-exo-dig or 6-endo-dig cyclization pathway. DFT studies on similar enyne systems reveal that the reaction initiates with the coordination of the gold(I) catalyst to the alkyne. acs.org For a 1,6-enyne, this activation is followed by the nucleophilic attack of the alkene, leading to a cyclopropyl (B3062369) gold carbene intermediate. acs.org In the case of this compound, the intramolecular attack by the hydroxyl oxygen would lead to different heterocyclic products. DFT calculations on the cyclization of alk-4-yn-1-ones, which are structurally similar, show that the regioselectivity (furan vs. pyran formation) is highly dependent on the substitution pattern at the carbon adjacent to the carbonyl group, which influences the stability of the respective transition states. rsc.org

Palladium-Catalyzed Reactions: In palladium-catalyzed reactions, such as the carbonylative double cyclization of related 4-(2-aminophenyl)-3-yn-1-ols, DFT calculations have been used to map the potential energy surface of the reaction. cnr.it These studies show a stepwise mechanism involving initial O-cyclization followed by N-cyclocarbonylation. The calculated energy barriers for each step allow for the identification of the rate-limiting step and explain the observed selectivity for one isomeric product over another. cnr.it For example, in one such system, the barriers for intramolecular proton shifts and alkoxy-allyl formation were calculated to be very close (26.1 and 25.2 kcal/mol), making it difficult to definitively assign a single rate-limiting step without further analysis. cnr.it

The elucidation of these pathways relies on locating the transition state structures, which are first-order saddle points on the potential energy surface. e3s-conferences.org The geometry of the transition state, such as a chair-like or boat-like conformation in cyclization reactions, determines the stereochemical outcome of the reaction. e3s-conferences.orgsci-hub.st

Substrate-Catalyst Interactions and their Influence on Selectivity

The selectivity of catalytic transformations of this compound is profoundly influenced by the intricate interactions between the substrate and the catalyst. These interactions, which can be electronic or steric in nature, dictate the chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of the product).

Selective Hydrogenation: In the semi-hydrogenation of alkynols, achieving high selectivity for the corresponding (Z)-alkene is a significant challenge, as over-reduction to the alkane or isomerization to the (E)-alkene can occur. cjcatal.com The choice of catalyst is paramount. Palladium-based catalysts are widely used, and their selectivity can be tuned by several means:

Bimetallic Catalysts: Introducing a second, less precious metal like copper (Cu) can modulate the electronic and geometric properties of the palladium (Pd) catalyst. rsc.org This modification can weaken the adsorption of the intermediate alkene product, preventing its over-hydrogenation and improving selectivity. rsc.org

Catalyst Supports and Additives: The support material (e.g., Al₂O₃, CeO₂, ZnO) can influence the dispersion and electronic state of the metal nanoparticles. mdpi.comrsc.org Additives, or "poisons" like lead in the Lindlar catalyst, are used to deactivate the most active catalytic sites, thereby preventing over-reduction. cjcatal.comthieme-connect.de DFT calculations have suggested that the strong adsorption of the alcohol group onto the Pd surface can increase the contact time with the catalyst, potentially leading to lower selectivity compared to the hydrogenation of a simple alkyne. beilstein-journals.org

Gold-Catalyzed Cyclizations: In gold-catalyzed reactions, the ligands attached to the gold center play a crucial role. The π-acidity of the gold(I) catalyst, which is essential for activating the alkyne, is modulated by the ligand. nih.govacs.org For the cycloisomerization of but-2-yn-1-ols, bifunctional phosphine (B1218219) ligands have been shown to enable the transformation by influencing the stability of key intermediates. acs.org The interaction between the hydroxyl group of the substrate and the catalyst can also direct the reaction pathway. Noncovalent interactions, such as hydrogen bonding between the substrate and ligands or additives, can stabilize specific transition states, thereby controlling selectivity in a manner reminiscent of enzymes.

Control of Regioselectivity: In asymmetric transfer hydrogenation of enones, which bear similarities to alkynols, Ru(II) catalysts have been shown to discriminate between double and triple bonds adjacent to a ketone, preferentially reducing the double bond while leaving the triple bond intact. researchgate.net This demonstrates how the catalyst can selectively interact with one unsaturated functionality in the presence of another. Similarly, in the palladium-catalyzed annulation of alkynes, the reaction proceeds via cis-carbopalladation of the alkyne, a direct consequence of the geometric constraints imposed by the palladium coordination sphere. core.ac.uk

Solvent Effects and Reaction Medium Engineering

The reaction medium plays a critical, yet often complex, role in the transformations of this compound. Solvent can influence reaction rates, selectivity, and even catalyst stability by solvating reactants, intermediates, and transition states differently. researchgate.net

Influence on Reaction Kinetics: The polarity of the solvent is a key factor. For reactions proceeding through a polar transition state, polar solvents generally accelerate the rate by stabilizing the transition state more than the reactants. Conversely, for reactions with non-polar transition states, less polar solvents may be favored. ajgreenchem.com In the reduction of 4-nitrophenol (B140041) by NaBH₄ catalyzed by gold nanoparticles, a model system for catalytic reductions, the reaction rate dramatically decreases with the addition of alcohols (methanol, ethanol (B145695), isopropanol) to the aqueous medium. rsc.org This effect is attributed partly to the decrease in solvent polarity and also to the higher solubility of oxygen—an inhibitor—in alcohols compared to water. rsc.org In gold(I)-catalyzed alkene hydroamination, a cooperative effect between a non-polar solvent (DCM) and a protic co-solvent (methanol) was observed, where the mixed solvent system provided significantly faster rates than either solvent alone. beilstein-journals.org

Influence on Selectivity: The solvent can alter the selectivity of a reaction by changing the dominant reaction pathway. In the gold-catalyzed cyclization of alk-4-yn-1-ones, the choice of solvent can determine the product outcome. For instance, the reaction can be directed to form furans or, in alcoholic solvents, lead to a tandem nucleophilic addition/cycloisomerization to produce substituted tetrahydrofuranyl ethers. rsc.org This highlights the role of the solvent not just as an inert medium but as a potential reactant or mediator in the reaction pathway.

Reaction Medium Engineering: The choice of solvent is a crucial aspect of "green chemistry." Utilizing environmentally benign solvents like water or ethanol is highly desirable. ajgreenchem.com In the hydrogenation of alkynols, ethanol is a common solvent. thieme-connect.de For some transformations, the reaction can be engineered to proceed in water, which can enhance reaction rates for certain processes like the thiol-yne Michael addition, possibly through hydrogen bonding that activates the substrates. The development of catalysts that are stable and active in aqueous media is an active area of research. cjcatal.com Furthermore, continuous-flow processes are being developed as an alternative to batch reactions, offering better control over reaction parameters and improved safety and efficiency. beilstein-journals.org The choice of solvent in these systems is critical for ensuring substrate solubility and catalyst stability over extended periods.

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of hex-4-yn-1-ol, providing detailed information about the connectivity and chemical environment of each carbon and hydrogen atom.

One-dimensional (1D) NMR (¹H and ¹³C) offers a preliminary map of the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the terminal methyl group, the methylene (B1212753) groups adjacent to the alkyne, the methylene groups of the propyl chain, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the six carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in a characteristic downfield region.

To unambiguously assign these signals and confirm the molecule's connectivity, researchers employ two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds. For this compound, COSY would show correlations between the protons of the C1-CH₂ and C2-CH₂ groups, and between the C3-CH₂ protons and the C6-CH₃ methyl protons, confirming the sequence of the carbon chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. emerypharma.com It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears protons. acs.org For instance, the proton signal for the hydroxymethyl group (C1) would correlate with its corresponding carbon signal around 60-62 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like the alkyne carbons if they were substituted) and for piecing together the entire molecular skeleton by linking fragments identified by COSY and HSQC. sdsu.edu

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (-CH₂OH) | ~3.74 | t | ~61.8 |

| 2 (-CH₂-) | ~1.75 | m | ~31.5 |

| 3 (-CH₂-) | ~2.24 | m | ~15.7 |

| 4 (-C≡) | - | - | ~79.5 |

| 5 (≡C-) | - | - | ~78.8 |

| 6 (-CH₃) | ~1.78 | t | ~3.5 |

| -OH | Variable | s (broad) | - |

NMR spectroscopy is not only used for final product characterization but also serves as a real-time tool for monitoring chemical reactions. researchgate.net For example, in the synthesis of this compound via the isomerization of hex-5-yn-1-ol, ¹H NMR can track the disappearance of the terminal alkyne proton signal (a triplet around 1.9 ppm) from the starting material and the appearance of the internal alkyne signals of the product. ontosight.ai This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading. Furthermore, NMR can be employed in mechanistic studies, for instance, by using isotopic labeling (e.g., ¹³C or ²H) to trace the pathways of atoms during a transformation.

Multi-dimensional NMR Techniques for Structural Assignment

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural clues through its fragmentation pattern. The molecular formula of this compound is C₆H₁₀O, corresponding to a molecular weight of 98.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 98.

The fragmentation of the molecular ion is predictable based on the functional groups present:

Loss of Water: Alcohols readily lose a water molecule (H₂O, 18 Da), which would result in a significant peak at m/z 80 ([M-18]⁺).

Alpha-Cleavage: Cleavage of the C1-C2 bond is a common fragmentation pathway for primary alcohols, leading to the loss of a CH₂OH radical. However, the formation of the [M-31]⁺ ion is more characteristic.

Cleavage near the Alkyne: The C-C bonds adjacent to the triple bond are susceptible to cleavage. Fragmentation at the C3-C4 bond would lead to various propargylic and homopropargylic cations.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental composition C₆H₁₀O.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 98 | [C₆H₁₀O]⁺ | Molecular Ion ([M]⁺) |

| 80 | [C₆H₈]⁺ | Loss of H₂O from [M]⁺ |

| 67 | [C₅H₇]⁺ | Loss of CH₂OH from [M]⁺ |

| 55 | [C₄H₇]⁺ | Cleavage of C2-C3 bond |

| 43 | [C₃H₇]⁺ | Propyl cation from cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

In the IR spectrum of this compound, two functional groups produce highly characteristic absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in an alcohol. researchgate.net

C-O Stretch: A strong band corresponding to the C-O single bond stretch typically appears in the 1050–1150 cm⁻¹ region.

C≡C Stretch: The stretching vibration of the internal, non-symmetrical alkyne bond gives rise to a weak to medium, sharp absorption band in the range of 2100–2260 cm⁻¹. researchgate.net

sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the stretching of the C-H bonds on the sp³ hybridized carbons.

Raman spectroscopy provides complementary information. Due to the change in polarizability during vibration, nonpolar bonds often give stronger Raman signals than polar bonds. For this compound:

C≡C Stretch: The internal alkyne C≡C bond, being relatively nonpolar, exhibits a strong and sharp signal in the Raman spectrum, typically around 2200–2260 cm⁻¹. researchgate.net This is often more intense and easier to identify in Raman than in IR for internal alkynes. rsc.orguobabylon.edu.iq

O-H Stretch: The polar O-H stretch is typically weak in Raman spectra.

The "silent region" of the Raman spectrum (around 1800-2800 cm⁻¹) where the alkyne signal appears is particularly useful as it is free from interference from most biological molecules, making alkyne tags valuable in biochemical imaging applications. uobabylon.edu.iq

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch (H-bonded) | 3200–3600 | Strong, Broad | 3200–3600 | Weak |

| sp³ C-H stretch | 2850–2960 | Medium-Strong | 2850–2960 | Strong |

| C≡C stretch (internal) | 2100–2260 | Weak-Medium | 2200–2260 | Strong |

| C-O stretch | 1050–1150 | Strong | 1050–1150 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For a molecule to absorb light in the UV-Vis range (approximately 200–800 nm), it typically needs a chromophore, which is a part of the molecule with conjugated π-systems (alternating single and multiple bonds) or certain functional groups with non-bonding electrons. uomustansiriyah.edu.iq

This compound lacks an extended conjugated system. The alkyne and the alcohol functional groups are isolated. Simple, non-conjugated alkynes undergo π → π* transitions, but these require high energy and thus occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. uomustansiriyah.edu.iq Similarly, the n → σ* transition of the lone pair electrons on the oxygen atom also occurs at a very short wavelength (<200 nm).

Therefore, a UV-Vis spectrum of pure this compound in a standard solvent like ethanol (B145695) would not be expected to show any significant absorption peaks in the 200–800 nm region. This lack of absorption is itself a piece of structural information, confirming the absence of conjugation in the molecule.

Computational Chemistry and Theoretical Studies of Hex 4 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For Hex-4-yn-1-ol, DFT calculations can elucidate its electronic characteristics, which are fundamental to understanding its reactivity.

Detailed research findings from DFT studies on alkynols and related systems provide a framework for understanding this compound. mdpi.comdntb.gov.uanih.gov The distribution of electron density, for instance, reveals the electron-rich and electron-poor regions of the molecule. The triple bond of the alkyne group is a region of high electron density, making it susceptible to electrophilic attack. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a nucleophilic center.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Other calculated properties, including the molecular dipole moment and Mulliken atomic charges, further describe the molecule's polarity and the partial charges on individual atoms, respectively. These theoretical insights are invaluable for predicting how this compound will interact with other reagents. figshare.com

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: These are representative values for illustrative purposes based on typical DFT calculations for similar molecules.)

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons, prone to electrophilic attack. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy empty orbital, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 11.0 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing intermolecular forces. |

| Mulliken Charge on O | -0.65 | Suggests the oxygen atom is a nucleophilic center. |

| Mulliken Charge on C4 | -0.20 | Indicates a region of higher electron density at the alkyne carbon. |

| Mulliken Charge on C5 | -0.18 | Indicates a region of higher electron density at the other alkyne carbon. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, including solvents or other reactants. acs.org

The aliphatic chain of this compound allows for rotation around its single bonds, leading to various conformers. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. rsc.org By analyzing the trajectories of the atoms over time, researchers can understand the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For this compound in a protic solvent like water or in its pure liquid state, hydrogen bonding involving the hydroxyl group is a dominant intermolecular force. MD can provide detailed information on the strength, lifetime, and geometry of these hydrogen bonds. nih.gov This is critical for understanding properties like boiling point, solubility, and how the molecule behaves in a reaction medium. The simulations can also model the interaction of the alkyne's π-system with other molecules.

Table 2: Representative Conformational Analysis of this compound from MD Simulations (Note: These are representative values illustrating the type of data obtained from MD simulations.)

| Dihedral Angle | Angle (degrees) | Relative Energy (kcal/mol) | Description |

| O-C1-C2-C3 | 180 | 0.0 | Anti-periplanar, most stable conformation. |

| O-C1-C2-C3 | 60 | 0.8 | Gauche conformation. |

| O-C1-C2-C3 | -60 | 0.8 | Gauche conformation. |

| C2-C3-C4-C5 | 180 | 0.0 | Linear arrangement around the alkyne is rigid. |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. soton.ac.uk These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its IR spectrum. Each vibrational mode, such as the O-H stretch, C-H stretches, and the C≡C triple bond stretch, has a characteristic frequency. Comparing the calculated spectrum with the experimental one can help in the assignment of the observed absorption bands.

Similarly, the prediction of NMR chemical shifts is a powerful application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide highly accurate predictions of 1H and 13C NMR chemical shifts. mdpi.comacs.org For this compound, this would involve calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard (e.g., tetramethylsilane). Such predictions can help to unambiguously assign the signals in the experimental NMR spectra to the correct atoms in the molecule. mdpi.comoregonstate.edu

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for this compound (Note: These are representative values. Experimental values are typical for these functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3300-3400 (broad) |

| C-H Stretch (sp³) | 2950-2850 | 2960-2870 |

| C≡C Stretch | 2230 | 2240-2260 (weak) |

| C-O Stretch | 1050 | 1050-1150 |

Table 4: Representative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values. Experimental values are estimates based on standard chemical shift ranges.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Estimated Experimental Shift (ppm) |

| C1 | 61.5 | ~62 |

| C2 | 31.2 | ~31 |

| C3 | 22.8 | ~23 |

| C4 | 79.5 | ~80 |

| C5 | 78.9 | ~79 |

| C6 | 3.5 | ~4 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. tdx.cat This provides a level of detail that is often inaccessible through experimental studies alone.

For instance, in a reaction such as the hydration of the alkyne group or an addition reaction across the triple bond, computational methods can be used to compare different possible mechanistic pathways. researcher.life By calculating the activation energies for each step, the most likely mechanism can be identified. DFT is commonly employed to optimize the geometries of reactants, products, intermediates, and transition states, and to calculate their energies.

These studies can also reveal the role of catalysts, the influence of solvents, and the origins of stereoselectivity in reactions involving this compound. For example, a computational study could model the coordination of the alkyne to a metal catalyst and the subsequent steps of the catalytic cycle.

Table 5: Representative Calculated Energies for a Hypothetical Two-Step Reaction of this compound (Note: These are representative values for an illustrative hypothetical reaction.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A stable intermediate species | -5.8 |

| Transition State 2 | Second energy barrier | +10.5 |

| Products | Final products of the reaction | -20.1 |

Applications of Hex 4 Yn 1 Ol in Complex Molecule and Materials Synthesis

Role as a Key Synthon in Natural Product Total Synthesis

The unique bifunctional nature of hex-4-yn-1-ol, possessing both a nucleophilic hydroxyl group and a reactive alkyne moiety, makes it a valuable starting material and intermediate in the total synthesis of complex natural products. Its rigid alkynyl backbone and the ability to undergo various transformations such as hydrogenation, oxidation, and coupling reactions are leveraged by synthetic chemists to construct intricate molecular architectures.

One notable application is in the synthesis of polycyclic natural products. For instance, a derivative of 5-hexyn-1-ol (B123273) was utilized as a starting material in a tungsten-catalyzed cyclization reaction to form fused bicyclic intermediates, a key step in the synthesis of complex structures. gla.ac.uk The synthesis involved the initial preparation of an enone from 5-hexyn-1-ol, which then underwent a Sonogashira coupling and silyl (B83357) enol ether formation to create a trienyne substrate for the key cyclization. gla.ac.uk

Furthermore, this compound and its isomers serve as precursors for various fragments in the synthesis of natural products. For example, (2E)-hept-2-en-6-yn-1-ol, synthesized from pent-4-yn-1-ol, has been used in a one-pot process involving a palladium-catalyzed Overman rearrangement and a ruthenium-catalyzed ring-closing enyne metathesis to create aminobicyclo[4.3.0]nonanes, which are scaffolds for drug-like polycyclic molecules. rsc.org The synthesis of enantiomerically enriched allylic and propargylic alcohols, which are crucial intermediates for biologically active compounds, also highlights the importance of such synthons. scirp.org

The table below summarizes the role of this compound and its related isomers in the synthesis of key intermediates for natural products.

| Starting Material | Key Transformation | Intermediate/Product | Application |

| 5-Hexyn-1-ol | Tungsten-catalyzed cyclization | Fused bicyclic intermediates | Total synthesis of complex polycyclic natural products gla.ac.uk |

| Pent-4-yn-1-ol | Four-step synthesis | (2E)-hept-2-en-6-yn-1-ol | One-pot synthesis of aminobicyclo[4.3.0]nonanes rsc.org |

| Hex-5-yn-1-ol | Not specified | Lactones with terminal alkynes | Synthesis of various natural products including llycopodium alkaloids jaydevchemicals.com |

Precursor for Pharmaceutical Intermediates and Drug Discovery Research

The structural features of this compound make it a valuable precursor for the synthesis of pharmaceutical intermediates and a tool in drug discovery research. Its ability to participate in a variety of chemical reactions allows for the construction of diverse molecular scaffolds with potential biological activity. ontosight.aismolecule.com

Design and Synthesis of Bioactive Ligands (e.g., Nicotinic Acetylcholine (B1216132) Receptor Ligands)

A significant application of this compound derivatives is in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological and psychiatric disorders. nih.gov For example, a derivative of hex-5-yn-1-ol, specifically 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (also known as AMOP-H-OH or Sazetidine-A), was identified as a potent and selective partial agonist for the α4β2-nAChR subtype. nih.govnih.gov

The synthesis of these ligands often involves coupling the hex-yn-ol moiety to a heterocyclic core. Research has shown that modifications to the structure, such as introducing substituents on the pyridine (B92270) ring, can lead to compounds with high binding affinity and selectivity for specific nAChR subtypes. nih.gov For instance, one study reported a ligand with a Kᵢ value of 1.2 nM for rat α4β2-nAChR and significant selectivity over other subtypes. nih.govnih.govacs.org Such selective ligands are valuable tools for studying the roles of different nAChR subtypes and have potential as therapeutic agents for conditions like depression. nih.govsigmaaldrich.com

| Compound | Target Receptor | Key Finding |

| 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (Sazetidine-A) | α4β2-Nicotinic Acetylcholine Receptor | Potent and selective partial agonist nih.govnih.gov |

| Compound 64 (an analogue of Sazetidine-A) | α4β2-Nicotinic Acetylcholine Receptor | Kᵢ value of 1.2 nM, high selectivity, antidepressant-like effects in mice nih.govnih.govacs.org |

Development of Structure-Activity Relationship (SAR) Models

This compound and its derivatives are instrumental in the development of structure-activity relationship (SAR) models. chemrxiv.org By systematically modifying the structure of a lead compound containing the hex-yn-ol fragment and evaluating the biological activity of the resulting analogues, researchers can understand how different structural features influence potency and selectivity. nih.govacs.org

In the context of nAChR ligands, SAR studies have shown that the introduction of substituents to the amino group on the pyridine ring of Sazetidine-A analogues can yield potent and selective α4β2-nAChR ligands. nih.gov These studies are crucial for optimizing lead compounds and designing new drugs with improved therapeutic profiles. The insights gained from SAR models guide the synthesis of more effective and selective drug candidates. chemrxiv.orgacs.org For instance, SAR investigations focusing on the aryl carbinol region of a series of N-arylsulfonamido-N'-arylpiperazines led to the identification of potent GK-GKRP disruptors. rcsb.org

Applications in Fine Chemical and Specialty Material Development

The reactivity of the alkyne and hydroxyl groups in this compound makes it a useful building block for the synthesis of fine chemicals and specialty materials. smolecule.com Fine chemicals are pure, single substances produced in limited quantities for specific applications, and this compound's versatility allows for the creation of unique molecular structures with desired properties. smolecule.com

In the development of specialty materials, the incorporation of the hex-yn-ol structure can impart specific functionalities. For instance, its derivatives can be used in the production of materials with enhanced thermal and oxidative stability. The alkyne group can participate in cross-linking reactions, such as alkyne-azide cycloadditions, to create robust polymer networks. vulcanchem.com

Polymer and Functional Material Synthesis

This compound and its isomers are employed in the synthesis of polymers and functional materials. The alkyne group provides a site for polymerization or for post-polymerization modification through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

An example of its application is the functionalization of a 12C-carbolong complex with hex-5-yn-1-ol to create a dihydroxyl carbolong complex. xmu.edu.cn This complex was then polymerized with 1,6-hexyldiisocyanate and poly(ε-caprolactone) to form carbolong polyurethanes. These materials exhibited near-infrared (NIR) light-induced self-healing properties, demonstrating the potential of incorporating hex-yn-ol derivatives into advanced functional materials. xmu.edu.cn The alkyne-terminated molecules can also be used to prepare "clickable" phthalocyanines, which are useful as building blocks for various materials due to their high solubility and reactivity. researchgate.net

Catalysis and Reaction Engineering Involving Hex 4 Yn 1 Ol

Substrate in Homogeneous Catalysis (e.g., Gold(I)-Catalyzed Reactions)

Homogeneous gold catalysis has become a powerful tool for activating the π-system of alkynes under mild conditions. ucl.ac.uk Gold(I) complexes are particularly effective electrophilic catalysts that activate alkynes toward nucleophilic attack. nih.govacs.org This activation is attributed to relativistic effects, which make gold(I) complexes highly selective for the π-bonds of alkynes, even in complex molecules. nih.gov

When a substrate like hex-4-yn-1-ol interacts with a cationic gold(I) catalyst, the metal center coordinates to the alkyne, forming a π-complex. ucl.ac.uk This complexation renders the alkyne highly electrophilic and susceptible to attack by either an external nucleophile or, in the case of this compound, the internal hydroxyl group. The intramolecular attack (cycloisomerization) is a common pathway for ω-alkynols. For this compound, a 5-exo-dig cyclization would be expected, potentially leading to the formation of furan (B31954) derivatives. Research on similar alkynols has shown that gold(I) can catalyze dehydrative cyclizations to form substituted furans. nih.gov

The general mechanism involves the nucleophilic attack on the gold-activated alkyne, forming a vinyl-gold intermediate. ucl.ac.uk Subsequent protodeauration releases the product and regenerates the active gold catalyst, completing the catalytic cycle. ucl.ac.uk The choice of ligands on the gold(I) center and the reaction conditions can influence the reaction pathway, leading to various products. For instance, α-oxo gold carbenes can be generated from alkynes and trapped intermolecularly or intramolecularly, though this can be challenging. escholarship.org

Table 1: Examples of Gold(I)-Catalyzed Transformations of Alkynols

| Substrate Type | Catalyst System | Transformation | Product Type | Reference |

| Alkynediols | Gold(I) complexes | Cyclization/Dehydration | Substituted Furans | nih.gov |

| (Z)-2-en-4-yn-1-ols | Gold(I) with external amine | Amination/Cycloisomerization | Substituted Pyrroles | nih.gov |

| 1,n-Enynes | [AuL]+ | Cycloisomerization | Skeletal Rearrangement Products | acs.org |

| Alkynyloxiranes | Gold(I) complexes | Cyclization | Trisubstituted Furans | nih.gov |

| Yne-MCPs | Gold(I) with chiral ligands | Cyclopropanation/Rearrangement | Azepine-fused Cyclobutanes | pku.edu.cn |

Substrate in Heterogeneous Catalysis (e.g., Palladium-based Systems)

In heterogeneous catalysis, palladium-based systems are extensively used for the selective hydrogenation of alkynes to alkenes. For an alkynol like this compound, the primary goal is often the semi-hydrogenation to (Z)-hex-4-en-1-ol, a valuable fragrance and flavor compound. The key challenge is to prevent over-hydrogenation to the corresponding alkane (hexan-1-ol) and to control the stereoselectivity to favor the Z-isomer.

Classic Lindlar catalysts (palladium on calcium carbonate poisoned with lead) are known to inhibit over-hydrogenation and favor the formation of Z-alkenes. thieme-connect.de The poison blocks the most active sites on the palladium surface, which are responsible for alkane formation. thieme-connect.de

More recent research has focused on developing advanced palladium catalysts with improved performance and environmental compatibility. Studies on the hydrogenation of similar short-chain alkynols like 2-hexyn-1-ol and hex-3-yn-1-ol provide significant insights. thieme-connect.demdpi.comresearchgate.net For example, palladium nanoparticles supported on materials like zinc oxide (ZnO) have shown high activity. mdpi.com The selectivity of these catalysts can be dramatically improved by modifying them with polymers like polyvinylpyrrolidone (B124986) (PVP). mdpi.com The polymer appears to promote high dispersion of the palladium nanoparticles and modifies their electronic properties, leading to enhanced selectivity for the desired cis-alkenol. mdpi.com Bimetallic catalysts, such as polysaccharide-stabilized Pd-Ag nanoparticles, have also been developed to improve selectivity in alkynol hydrogenation. researchgate.net

Table 2: Performance of Heterogeneous Palladium Catalysts in Alkynol Hydrogenation

| Catalyst | Substrate | Key Findings | Max. cis-Alkenol Yield | Reference |

| 0.5%Pd-PVP/ZnO | 2-Hexyn-1-ol | Polymer modification improves rate and selectivity. | 87.2% | mdpi.com |

| 0.5%Pd/ZnO | 2-Hexyn-1-ol | Lower rate and selectivity compared to PVP-modified catalyst. | ~77% | mdpi.com |

| Pd/C or Pd/TiS | Hex-3-yn-1-ol | High selectivity (>95%) for (Z)-hex-3-en-1-ol. | >95% | thieme-connect.de |

| PdAg-HEC/ZnO | 2-Hexyn-1-ol | Bimetallic system with polysaccharide stabilizer shows high selectivity. | >90% (selectivity) | researchgate.net |

Development of Novel Catalytic Systems and Ligands for Alkynol Transformations

Beyond traditional gold and palladium catalysts, research is continually exploring novel catalytic systems and ligands to achieve new transformations or improve the efficiency and selectivity of existing ones for substrates like this compound.

One area of development is the use of other transition metals. For instance, complex catalytic systems based on zinc and titanium, such as ZnEt₂/Ti(OiPr)₄ with a BINOL-derived ligand, have been successfully used for the enantioselective alkynylation of aldehydes to produce chiral acetylene (B1199291) alcohols. upi.edu Another study utilized a ProPhenol/Me₂Zn catalytic system for the synthesis of novel acetylene alcohols from heteroatomic aldehydes. researchgate.net

Cooperative catalysis using s-block metals has also emerged as a powerful strategy. Bimetallic alkali metal magnesiate systems have been shown to be effective for the cyclization of alkynols. rsc.org These systems can overcome limitations seen with homometallic magnesium catalysts, demonstrating enhanced reactivity for challenging substrates. rsc.org

The design of ligands is crucial for controlling the outcome of catalytic reactions. For palladium-catalyzed allylic substitutions, the performance of the catalyst is highly dependent on the ligand structure. acs.org Ligands such as those from the PHOX family or various phosphoramidites have been developed to accommodate different substrates and induce high enantioselectivity. acs.org In gold catalysis, the development of P,N-bidentate ligands has enabled challenging intermolecular reactions involving α-oxo gold carbenes. escholarship.org

Table 3: Examples of Novel Catalytic Systems for Alkynol and Alkyne Transformations

| Catalyst System | Substrate Type | Transformation | Key Feature | Reference |

| ProPhenol/Me₂Zn/THF | Heteroatomic Aldehydes + Phenylacetylene | Alkynylation | Optimized for high yields of acetylene alcohols. | upi.eduresearchgate.net |

| (PMDETA)₂K₂Mg(CH₂SiMe₃)₄ | Alkynols | Cyclization | Bimetallic s-block system overcomes limitations of homometallic catalysts. | rsc.org |

| ZnEt₂/Ti(OiPr)₄/BINOL | Aldehydes + Terminal Alkynes | Enantioselective Alkynylation | High yields (92-98%) of chiral acetylene alcohols. | upi.edu |

| Copper(I) Chloride | Secondary Acetylene Alcohols + Amino Alcohols | Aminomethylation (Mannich Reaction) | Synthesis of new acetylene amino alcohols. | e3s-conferences.org |

Process Optimization and Reaction Engineering for Industrial Scale-up

The transition of a catalytic reaction from a laboratory-scale procedure to an industrial process requires significant efforts in process optimization and reaction engineering. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, energy-efficient, and sustainable. researchgate.net

For reactions involving this compound, key parameters that require optimization include catalyst loading, temperature, pressure, solvent, and substrate concentration. Kinetic studies are essential to understand the reaction mechanism and to identify potential rate-limiting steps or catalyst inhibition effects. rsc.org For example, studies on the cyclization of alkynols revealed a substrate inhibition effect at high concentrations, which must be considered in reactor design. rsc.org

In heterogeneous catalysis, such as the palladium-catalyzed hydrogenation of this compound, the design of the reactor is critical. While batch reactors are common in the lab, continuous flow reactors or slurry reactors are often preferred for large-scale production. An innovative approach is the design of semi-hydrogenation reactors where the catalyst is coated on the reactor walls. thieme-connect.de This can improve mass and heat transfer, simplify catalyst separation, and lead to a more efficient and controlled process.

Process intensification (PI) offers a framework for developing substantially smaller, cleaner, and more efficient technologies. researchgate.net For alkynol transformations, this could involve using microreactors to improve mixing and heat transfer, integrating reaction and separation steps (e.g., reactive distillation), or using novel energy sources. researchgate.net The choice between homogeneous and heterogeneous catalysis also has major implications for scale-up. While homogeneous catalysts often offer higher activity and selectivity, their separation from the product can be challenging. Heterogeneous catalysts are more easily recovered and reused, which is a significant advantage in industrial settings.

Bioactivity and Biological Significance of Hex 4 Yn 1 Ol and Its Bio Analogues

Interaction with Biological Macromolecules and Enzyme Systems

Hex-4-yn-1-ol and its structural relatives have demonstrated the ability to interact with various biological macromolecules, particularly enzymes. The presence of both a hydroxyl (-OH) group and an alkyne (carbon-carbon triple bond) functional group allows for a range of interactions. solubilityofthings.com The hydroxyl group can participate in hydrogen bonding, which can facilitate the compound's interaction with the active sites of proteins and enzymes. smolecule.com

Studies on similar alkynol structures suggest that the triple bond is a key feature in their biological activity. For instance, some alkynes are known to interact with cytochrome P450 enzymes, which are crucial for metabolism. vulcanchem.com This interaction can lead to the modulation of metabolic pathways. Furthermore, research has indicated that this compound may act as an inhibitor of certain enzymes, such as protein kinases and chitinase. biosynth.com Protein kinases are pivotal in regulating cell growth and division, and their inhibition is a key target in various therapeutic areas. biosynth.com

The unique structural arrangement of functional groups in alkynols like this compound suggests they can serve as substrates for enzymes that catalyze oxidation or reduction reactions, thereby influencing cellular processes. The reactivity of the alkyne and alcohol groups makes these compounds valuable tools for studying enzyme-catalyzed reactions.

Investigations into Potential Biological Activities (e.g., Antifungal, Antimicrobial)

Research has explored the potential of this compound and related compounds for their biological activities, including antimicrobial and antifungal properties. biosynth.com While specific data on the antimicrobial spectrum of this compound is limited, studies on analogous compounds provide insights. For example, some alkynols have shown the ability to disrupt bacterial membranes. vulcanchem.com

Investigations into similar structures, such as other unsaturated alcohols, have revealed potential antimicrobial effects. For instance, 1-hexanol (B41254) has demonstrated antibacterial activity against Gram-negative bacteria. nih.gov Other research has pointed to the antimicrobial potential of derivatives of related compounds like Hept-4-en-6-yn-1-ol against common pathogens. The presence of a triple bond in compounds like (4Z)-4-Hexen-2-yn-1-ol has been suggested to enhance antimicrobial potency when compared to analogues containing only double bonds. vulcanchem.com

Some studies have also highlighted the potential for certain alkynols and their derivatives to possess antifungal activity. researchgate.net Additionally, this compound has been noted for its potential anticancer properties, with studies showing it can induce apoptosis (programmed cell death) in cancer cell lines. biosynth.com

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Compound/Derivative | Investigated Activity | Observed Effect | Source |

|---|---|---|---|

| This compound | Anticancer | Induces apoptosis in cancer cell lines | biosynth.com |

| This compound | Enzyme Inhibition | Inhibits protein kinases and chitinase | biosynth.com |

| (4Z)-4-Hexen-2-yn-1-ol | Antimicrobial | Disrupts bacterial membranes | vulcanchem.com |

| 1-Hexanol | antibacterial | Inhibits growth of Gram-negative bacteria | nih.gov |

| Hept-4-EN-6-YN-1-OL Derivatives | Antimicrobial | Showed inhibition zones against pathogenic bacteria |

Use as a Chemical Probe for Elucidating Metabolic Pathways

The distinct structure of this compound makes it a potentially valuable tool for researchers as a chemical probe to investigate and clarify metabolic pathways. biosynth.com The reactivity of its functional groups allows it to participate in a variety of chemical transformations within biological systems, which can help in understanding enzyme-catalyzed reactions.

The alkyne group, in particular, serves as a useful handle for "click chemistry" reactions. This type of chemistry allows for the specific and efficient labeling of molecules, which can then be used to track their movement and interactions within a cell. By introducing an alkyne-containing molecule like this compound into a biological system, scientists can potentially tag and identify the enzymes and other molecules that interact with it.

Derivatives of similar compounds, such as 6-[Dimethyl(phenyl)silyl]this compound, are also utilized as probes in the study of biological systems due to their unique structural features. The ability of such compounds to interact with enzymes and other molecular targets provides a method for exploring and understanding complex biological processes.

Occurrence in Natural Products and Biosynthetic Studies

While this compound itself is primarily a synthetic compound available for research, alfa-chemistry.comchemicalbook.com related alkynol structures are found in nature. solubilityofthings.com These naturally occurring compounds can be intermediates in various metabolic processes. solubilityofthings.com For example, the related compound 2-Hexen-4-yn-1-ol has been identified in Ocimum basilicum (basil). nih.gov

The study of natural products containing alkyne functionalities provides insight into the biosynthetic pathways that organisms use to create such molecules. For instance, a new antibiotic natural product named ravynic acid, which features a polyeneyne structure, was isolated from a Penicillium species of fungus. rsc.org The elucidation of its structure was aided by chemical synthesis. rsc.org

The synthesis of complex natural products often involves intermediates that are structurally related to this compound. Understanding the synthesis and biological activity of these compounds can lead to the discovery of new bioactive molecules.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (4Z)-4-Hexen-2-yn-1-ol |

| 1-hexanol |

| 2-Hexen-4-yn-1-ol |

| 6-[Dimethyl(phenyl)silyl]this compound |

| Hept-4-en-6-yn-1-ol |

| This compound |

Environmental and Green Chemistry Aspects of Hex 4 Yn 1 Ol Production and Use

Development of Eco-friendly Synthetic Routes and Methodologies

The development of environmentally benign synthetic pathways to Hex-4-yn-1-ol and its derivatives is a key focus of green chemistry. Traditional methods often involve harsh reagents and generate significant waste. Modern approaches aim to overcome these limitations through innovative catalytic systems and reaction conditions.

One promising eco-friendly approach involves the isomerization of readily available starting materials under mild conditions. For instance, the isomerization of hex-5-yn-1-ol can be mediated by potassium tert-butoxide to produce this compound. rsc.org This method avoids the use of more hazardous reagents often employed in alkyne chemistry.

Catalytic methods represent a significant leap forward in the green synthesis of alkynols. The use of transition metal catalysts, such as those based on iridium, allows for highly selective reactions under mild conditions. uwindsor.ca For example, iridium complexes have been shown to be effective catalysts for various organic transformations, offering a pathway to cleaner production processes. uwindsor.ca Another innovative approach is the use of zinc oxide (ZnO) as a reusable and environmentally friendly catalyst for the synthesis of propargylic alcohols, a class of compounds to which this compound belongs. scispace.com This solvent-free method involves the direct addition of terminal alkynes to aldehydes, showcasing a significant advancement in green synthesis. scispace.com

Furthermore, tandem reactions, where multiple transformations occur in a single pot, are being explored to enhance efficiency and reduce waste. A ruthenium/indium-catalyzed tandem redox isomerization/conjugate addition sequence provides a direct and regioselective synthesis of β-heteroarylated ketones from propargyl alcohols like hex-3-yn-2-ol. acs.org This strategy is inherently atom-economical as it combines simple starting materials—terminal alkynes, aldehydes, and heteroarenes—in an addition sequence, avoiding less efficient olefination chemistry. acs.org

The following table summarizes some of the eco-friendly synthetic methodologies being explored.

| Method | Key Features | Starting Materials | Catalyst/Reagent | Reference |

| Isomerization | Mild reaction conditions | Hex-5-yn-1-ol | Potassium tert-butoxide | rsc.org |

| Catalytic Alkynylation | Solvent-free, reusable catalyst | Terminal alkynes, aldehydes | Zinc Oxide (ZnO) | scispace.com |

| Tandem Catalysis | High atom economy, one-pot reaction | Propargyl alcohols, heteroarenes | Ruthenium/Indium complexes | acs.org |

| Iridium Catalysis | High selectivity, mild conditions | Alkenyl acetates, nucleophiles | Iridium complexes | uwindsor.ca |

Atom Economy and Efficiency in Chemical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is crucial for minimizing waste and maximizing resource utilization.